molecular formula C8H4F4O B1301902 3-Fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 204339-72-0

3-Fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1301902
CAS No.: 204339-72-0
M. Wt: 192.11 g/mol
InChI Key: ZVIQXFUBNNGOJY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is relatively stable under normal conditions of air and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-(trifluoromethyl)benzaldehyde is typically synthesized through acylation reactions. One common method involves reacting para-fluorobenzaldehyde with trifluoroacetic anhydride under appropriate conditions, such as an ice bath and stirring, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acylation processes. These processes are optimized for yield and purity, using controlled temperatures and reaction times to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde group and the electron-withdrawing trifluoromethyl group. These functional groups make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzaldehyde
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzaldehyde

Uniqueness

3-Fluoro-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQXFUBNNGOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372122
Record name 3-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204339-72-0
Record name 3-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204339-72-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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